

Spectroscopic Analysis of 3-Methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-1H-indazol-4-ol

Cat. No.: B123466

[Get Quote](#)

Introduction

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methyl-1H-indazole. Due to the limited availability of published spectroscopic data for **3-Methyl-1H-indazol-4-ol**, this document focuses on the closely related and structurally similar compound, 3-Methyl-1H-indazole. The data and methodologies presented herein serve as a valuable reference for researchers, scientists, and professionals in drug development engaged in the characterization of indazole derivatives. The principles and techniques described can be readily adapted for the analysis of **3-Methyl-1H-indazol-4-ol** and other similar molecules.

The guide is structured to provide a detailed examination of the spectroscopic properties of 3-Methyl-1H-indazole, including data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a summary of the key spectral data presented in a clear, tabular format for ease of comparison and detailed experimental protocols. Furthermore, a generalized workflow for the spectroscopic analysis of an organic compound is visualized using a Graphviz diagram.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 3-Methyl-1H-indazole.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ^1H NMR spectrum of 3-Methyl-1H-indazole exhibits characteristic signals for the aromatic protons of the indazole ring system and the methyl group at the 3-position.

Table 1: ^1H NMR Spectroscopic Data for 3-Methyl-1H-indazole

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.71 - 7.74	m	-	1H, Ar-H
7.50 - 7.54	m	-	2H, Ar-H
7.40 - 7.44	m	-	1H, Ar-H
7.32	dd	14.6, 7.3	1H, Ar-H
7.21	t	7.5	1H, Ar-H
2.67	s	-	3H, $-\text{CH}_3$

Solvent: CDCl_3 , Reference: TMS at 0 ppm. Data sourced from publicly available spectral databases.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The ^{13}C NMR spectrum of 3-Methyl-1H-indazole shows distinct signals for each carbon atom in the molecule, including the aromatic carbons and the methyl carbon.

Table 2: ^{13}C NMR Spectroscopic Data for 3-Methyl-1H-indazole[1]

Chemical Shift (δ) ppm	Assignment
144.0	C
140.3	C
139.5	C
129.4	CH
127.2	CH
126.1	C
124.9	CH
122.4	CH
120.8	CH
120.6	CH
110.4	C
11.9	-CH ₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Data sourced from publicly available spectral databases.[\[1\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Methyl-1H-indazole displays characteristic absorption bands corresponding to the vibrations of the N-H bond, C-H bonds of the aromatic ring and the methyl group, and the C=C and C=N bonds of the indazole ring.

Table 3: IR Spectroscopic Data for 3-Methyl-1H-indazole[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
1594	-	C=C/C=N stretching
1507	-	C=C/C=N stretching
1443	-	C-H bending (methyl)
750	-	C-H out-of-plane bending (aromatic)

Sample Preparation: KBr pellet or thin film. Data sourced from publicly available spectral databases.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 3-Methyl-1H-indazole shows the molecular ion peak (M^+) and various fragment ions, which can be used to confirm the molecular weight and deduce structural information.

Table 4: Mass Spectrometry Data for 3-Methyl-1H-indazole[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
208	100	$[M]^+$
193	-	$[M-CH_3]^+$
167	-	-
139	-	-
104	-	-
77	-	$[C_6H_5]^+$

Ionization Method: Electron Impact (EI). Data sourced from publicly available spectral databases.[\[1\]](#)

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy[2]

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of the analyte.

Materials:

- NMR tube (5 mm diameter)
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- Analyte (3-Methyl-1H-indazole or derivative)
- Pipette
- Vortex mixer

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the analyte for ^1H NMR or 20-50 mg for ^{13}C NMR and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
 - Gently vortex the mixture until the sample is completely dissolved.
 - Using a pipette, transfer the solution into a clean NMR tube.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
 - Place the sample in the NMR spectrometer.

- Data Acquisition:
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to optimize its homogeneity, thereby improving the resolution of the spectra.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width, and relaxation delay).
 - Acquire the NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of the analyte to identify functional groups.

Method: Thin Solid Film[2] Materials:

- Salt plates (e.g., NaCl or KBr)
- Volatile solvent (e.g., methylene chloride or acetone)
- Analyte (3-Methyl-1H-indazole or derivative)
- Pipette

- FTIR spectrometer

Procedure:

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of the solid analyte in a few drops of a volatile solvent in a small vial.
 - Place a single, clean salt plate on a clean, dry surface.
 - Using a pipette, apply a drop of the solution to the center of the salt plate.
 - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands in the spectrum.
 - Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)[4][5]

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Method: Electron Ionization (EI) Mass Spectrometry[3][4] Materials:

- Mass spectrometer with an EI source

- Sample vial
- Volatile solvent (if necessary)
- Direct insertion probe or GC inlet

Procedure:

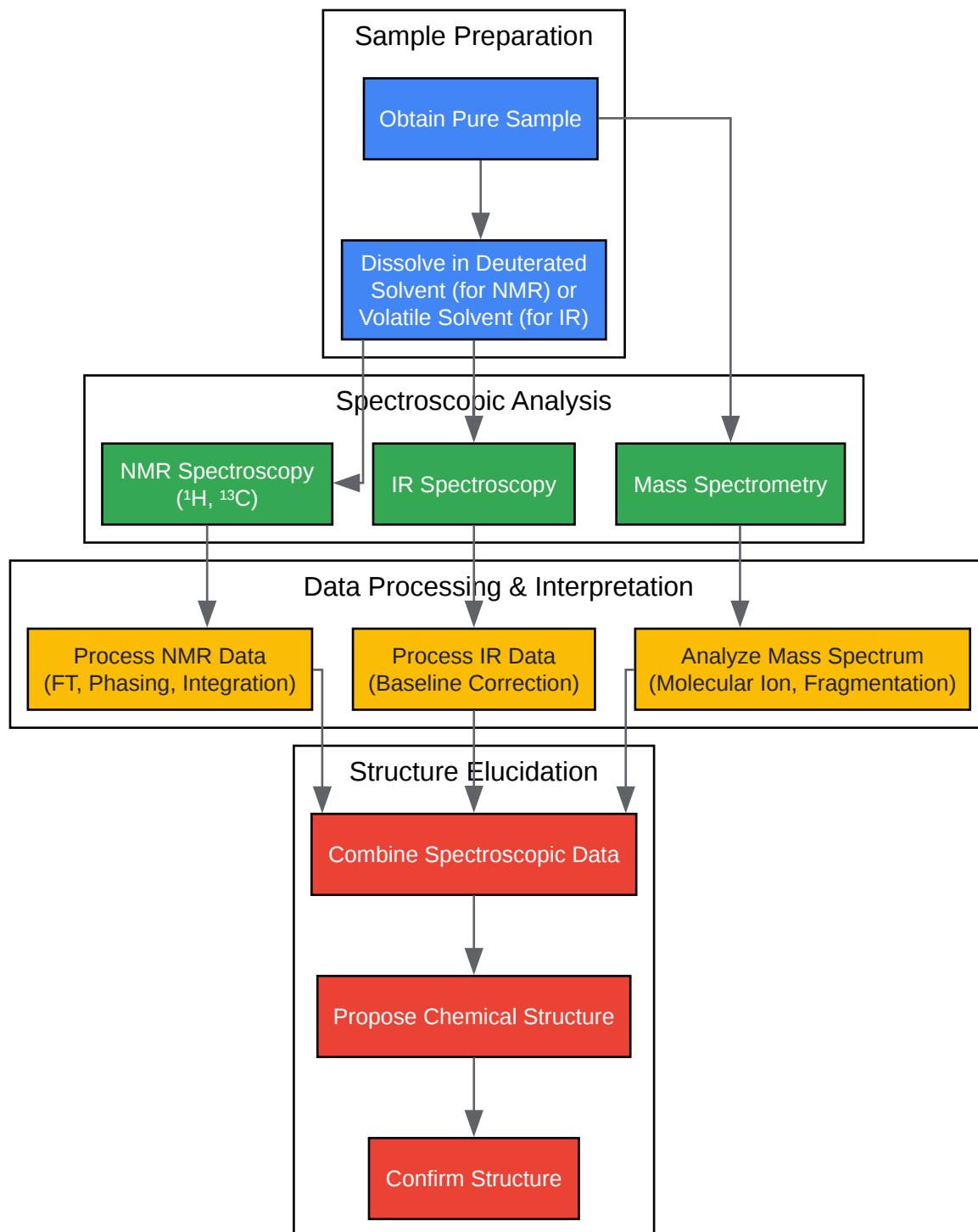
- Sample Introduction:
 - For a solid sample, a small amount is placed in a capillary tube at the end of a direct insertion probe.
 - The probe is inserted into the ion source of the mass spectrometer.
 - The sample is heated to vaporize it directly into the ion source.
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This bombardment causes the ejection of an electron from the molecule, forming a molecular ion (M^+).
- Mass Analysis:
 - The newly formed ions are accelerated out of the ion source by an electric field.
 - The ions then travel through a mass analyzer (e.g., a quadrupole or a magnetic sector), which separates them based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected by an electron multiplier or a similar detector.
 - The detector generates a signal that is proportional to the number of ions of a specific m/z striking it.

- Data Presentation:
 - The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methyl-1H-indazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b123466#spectroscopic-analysis-of-3-methyl-1h-indazol-4-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com